
3-Methoxy-5-methylbenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-methyl-1,2-benzenediol: is an organic compound with the molecular formula C8H10O3 . It is a derivative of catechol, featuring a methoxy group at the third position and a methyl group at the fifth position on the benzene ring. This compound is also known by other names such as 3-methoxycatechol and 3-methoxypyrocatechol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-5-methyl-1,2-benzenediol typically involves the methylation of catechol derivatives. One common method is the methylation of 3-methylcatechol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods: similar compounds are often produced through catalytic processes involving transition metal catalysts and specific reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-5-methyl-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: 3-Methoxy-5-methyl-1,2-benzenediol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: The compound has been studied for its potential antimicrobial properties. It has shown activity against certain food-borne bacteria, making it a candidate for use in food preservation and safety .
Medicine: Research has indicated that derivatives of 3-methoxy-5-methyl-1,2-benzenediol may have potential therapeutic applications due to their biological activity. further studies are needed to fully understand its medicinal properties .
Industry: In the industrial sector, 3-methoxy-5-methyl-1,2-benzenediol is used in the production of dyes, polymers, and other chemical products. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-methoxy-5-methyl-1,2-benzenediol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to antimicrobial effects. It targets bacterial cell walls and disrupts their integrity, resulting in cell death. Additionally, it may interact with cellular pathways involved in oxidative stress, further contributing to its biological activity .
Comparison with Similar Compounds
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
Comparison: 3-Methoxy-5-methyl-1,2-benzenediol is unique due to the presence of both a methoxy and a methyl group on the benzene ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the methoxy group enhances its solubility in organic solvents and may influence its reactivity in substitution reactions. The methyl group can affect the compound’s steric and electronic properties, leading to variations in its biological activity .
Properties
CAS No. |
1125-67-3 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
3-methoxy-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C8H10O3/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4,9-10H,1-2H3 |
InChI Key |
FALWUVSXNUUXQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


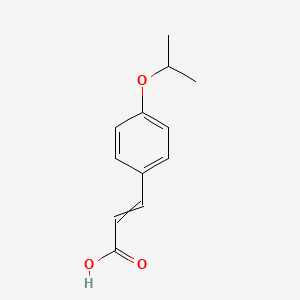
![N-{5-Acetyl-6-[2-(dimethylamino)ethenyl]-2-oxopyran-3-YL}-4-methylbenzamide](/img/structure/B12432497.png)
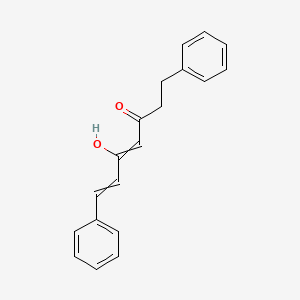
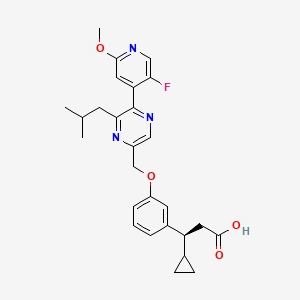
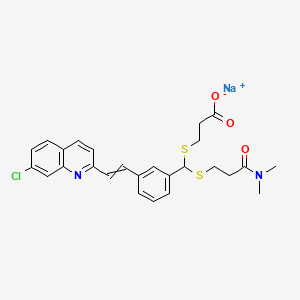
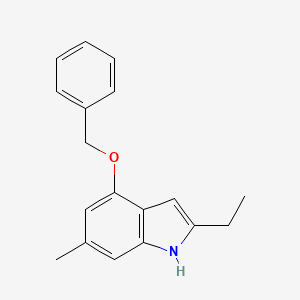
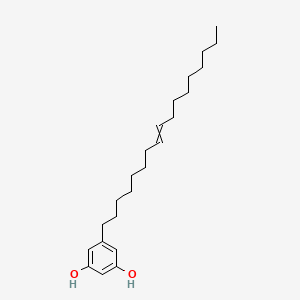
![(9aR,11aR)-7-chloro-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthrene](/img/structure/B12432537.png)
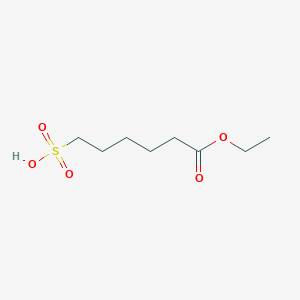
![N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12432541.png)
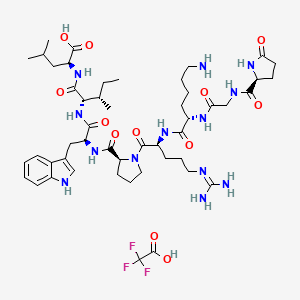
![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)


